2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride
Overview
Description
2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14BrN·HCl. It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylacetophenone.
Reductive Amination: The brominated product is then subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form 2-(4-Bromo-3-methylphenyl)propan-2-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-(4-Hydroxy-3-methylphenyl)propan-2-amine or 2-(4-Cyano-3-methylphenyl)propan-2-amine.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 2-(4-Bromo-3-methylphenyl)propane.
Scientific Research Applications
2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving receptor binding and neurotransmitter activity.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)propan-2-amine hydrochloride
- 2-(4-Methylphenyl)propan-2-amine hydrochloride
- 2-(4-Chlorophenyl)propan-2-amine hydrochloride
Uniqueness
2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This dual substitution can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7-6-8(10(2,3)12)4-5-9(7)11;/h4-6H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXXBULMYHVUEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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